2-Bromo-5-fluorobenzo[d]thiazol-6-ol
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Overview
Description
2-Bromo-5-fluorobenzo[d]thiazol-6-ol is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluorobenzo[d]thiazol-6-ol typically involves the bromination and fluorination of benzo[d]thiazole derivatives. One common method is the electrophilic aromatic substitution reaction, where a benzo[d]thiazole precursor is treated with bromine and fluorine reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as iron(III) bromide or silver fluoride to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorobenzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can facilitate electrophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[d]thiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Bromo-5-fluorobenzo[d]thiazol-6-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorobenzo[d]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluorobenzo[d]thiazol-5-ol
- 2-Chloro-5-fluorobenzo[d]thiazol-6-ol
- 2-Bromo-5-chlorobenzo[d]thiazol-6-ol
Uniqueness
2-Bromo-5-fluorobenzo[d]thiazol-6-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C7H3BrFNOS |
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Molecular Weight |
248.07 g/mol |
IUPAC Name |
2-bromo-5-fluoro-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C7H3BrFNOS/c8-7-10-4-1-3(9)5(11)2-6(4)12-7/h1-2,11H |
InChI Key |
GTURHBNGUMJMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)O)SC(=N2)Br |
Origin of Product |
United States |
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